3-Aminoisoquinoline-1-carboxylic acid is a heterocyclic organic compound characterized by an isoquinoline structure substituted with an amino group at the 3-position and a carboxylic acid group at the 1-position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a versatile building block for various chemical reactions and has been studied for its biological activities, including potential therapeutic effects.
3-Aminoisoquinoline-1-carboxylic acid can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem. It is classified under heterocyclic compounds, specifically within the isoquinoline derivatives category. The compound is recognized by its Chemical Abstracts Service number 1337880-79-1, which facilitates its identification in scientific literature.
The synthesis of 3-aminoisoquinoline-1-carboxylic acid can be achieved through several methods, each utilizing different starting materials and reaction conditions. A common synthetic route involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions.
Technical Details:
For large-scale production, optimized reaction conditions are necessary to ensure high yield and purity. Continuous flow reactors are often employed in industrial settings to facilitate efficient synthesis while maintaining consistent quality.
The molecular structure of 3-aminoisoquinoline-1-carboxylic acid features a bicyclic isoquinoline framework with an amino group (-NH2) and a carboxylic acid group (-COOH) attached at specific positions on the ring. The molecular formula is , and its molecular weight is approximately 188.18 g/mol.
3-Aminoisoquinoline-1-carboxylic acid participates in various chemical reactions, including:
Technical Details:
The mechanism of action for 3-aminoisoquinoline-1-carboxylic acid involves its interaction with specific biological targets, such as enzymes and receptors. The compound's amino and carboxylic acid groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The precise pathways depend on the specific application context, particularly in medicinal chemistry where it may serve as a lead compound for drug development .
Relevant data regarding melting point, boiling point, and other specific properties may vary depending on purity and synthesis methods but generally align with typical values for similar compounds.
3-Aminoisoquinoline-1-carboxylic acid has diverse applications across scientific fields:
The Friedländer annulation remains the cornerstone for constructing the isoquinoline scaffold. This reaction condenses o-aminoaryl aldehydes with ketones bearing α-methylene groups, facilitated by acid/base catalysts. Modern adaptations employ diverse catalysts to optimize the cyclocondensation step:
A critical advancement involves using ortho-formyl acetophenones as bifunctional precursors, where intramolecular aldol condensation directly yields 3-unsubstituted isoquinolines. Subsequent functionalization at C-3 is required for amino group introduction, often via bromination/amination sequences [4] [9].
Table 1: Catalyst Comparison in Friedländer Annulation
Catalyst Type | Conditions | Yield Range | Key Advantages |
---|---|---|---|
PTSA | Solvent-free, 150°C | 85–92% | Rapid reaction under microwave |
I₂ | CH₃CN, 80°C | 70–88% | Eco-friendly, low cost |
Nd(NO₃)₃·6H₂O | EtOH, 25°C | 78–92% | Ambient temperature, broad tolerance |
Direct amination at C-3 relies on halogenated intermediates, where 3-bromoisoquinoline derivatives undergo nucleophilic displacement. Key methodologies include:
Halogen precursors are typically generated via electrophilic bromination of isoquinoline N-oxides or directed lithiation. Regioselectivity challenges arise due to competing C-1/C-4 bromination, necessitating protecting groups at C-1 during amination [1] [6].
Direct C-1 carboxylation employs three primary strategies:
Table 2: Carboxylation Methods for 1-Position Functionalization
Method | Conditions | Yield | Limitations |
---|---|---|---|
Kolbe-Schmitt | 50 atm CO₂, 150°C, K₂CO₃ | 30–40% | Low selectivity, high pressure |
Directed lithiation | nBuLi, −78°C, then CO₂ | 60–70% | Cryogenic conditions required |
Pd-catalyzed carbonylation | Pd(OAc)₂, Xantphos, Mo(CO)₆, 80°C | 80–85% | Catalyst cost, oxygen sensitivity |
Continuous flow systems address batch limitations in low-temperature lithiation and exothermic carboxylation:
Table 3: Flow vs. Batch Production Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Temperature control | ±5°C at −78°C | ±0.5°C at −78°C | Enhanced stability |
CO₂ mixing efficiency | 40–50% conversion | 95–98% conversion | Reduced waste |
Throughput | 5 g/h | 150 g/h | 30-fold scale-up |
Solvent polarity directly impacts reaction kinetics and impurity profiles:
Table 4: Solvent Effects on Key Reactions
Reaction Stage | Optimal Solvent | Temperature | Yield Impact | Purity |
---|---|---|---|---|
Lithiation | THF | −78°C | 88–92% | >99% |
Amination | DMSO | 130°C | 75–80% | 95% |
Carboxylation | DMAc | 25–80°C | 90–95% | >99.5% |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5